Lactic acid, also known as 2-hydroxypropanoic acid, is an organic acid naturally produced by bacterial fermentation. [] It plays a significant role in various biological processes and holds substantial importance in food, chemical, and pharmaceutical industries.
Lactic acid exists in two isomeric forms: L-lactic acid and D-lactic acid. [] L-lactic acid is the predominant form produced in mammalian systems and is a crucial intermediate in carbohydrate metabolism. D-lactic acid is produced by some bacteria.
Lactic acid is primarily produced through fermentation processes by lactic acid bacteria, such as Lactobacillus species. It can also be synthesized chemically from carbohydrates or through the hydration of acrylic acid. The fermentation process typically involves the anaerobic conversion of sugars (like glucose) into lactic acid, which can occur in various substrates, including plant materials and agro-industrial byproducts like cane molasses .
Lactic acid can be classified into two optical isomers: L-lactic acid (the naturally occurring form) and D-lactic acid (which is produced synthetically). It can also be categorized based on its production method:
The synthesis of lactic acid can be achieved through several methods:
In fermentation processes, factors such as pH, temperature, and nutrient availability significantly influence lactic acid yield. For instance, optimizing conditions like substrate concentration and fermentation time can enhance production rates from 55.89 g/L to over 80 g/L in specific setups . High-performance liquid chromatography (HPLC) is commonly used for quantifying lactic acid during production processes .
Lactic acid has a simple molecular structure characterized by a hydroxyl group (-OH) attached to a carboxylic acid group (-COOH). Its structural formula can be represented as follows:
This structure allows lactic acid to exist in both protonated and deprotonated forms depending on the pH of the solution.
Lactic acid participates in various chemical reactions, including:
The esterification reaction involves mixing lactic acid with an alcohol in the presence of an acid catalyst to produce esters and water. The polymerization process typically requires heating lactic acid under vacuum conditions to remove water formed during the reaction, facilitating the formation of long-chain polymers .
Lactic acid functions primarily as a metabolic intermediate in cellular respiration and fermentation processes. During anaerobic respiration, glucose is converted into pyruvate through glycolysis, which is then reduced to lactic acid when oxygen levels are low.
In muscle cells, lactic acid accumulation occurs during intense exercise when oxygen supply cannot meet demand. This process helps regenerate NAD+, allowing glycolysis to continue producing ATP even under anaerobic conditions.
These properties make lactic acid a versatile compound in various applications.
Lactic acid has numerous scientific and industrial applications:
Lactic acid possesses a molecular weight of 90.08 g/mol and features a hydroxyl group (-OH) adjacent to a carboxyl group (-COOH), classifying it as an α-hydroxy acid (AHA). This structural arrangement enables intramolecular hydrogen bonding, contributing to its acidity (pKa = 3.86)—approximately ten times stronger than acetic acid [2] [9]. The molecule exhibits chirality due to its asymmetric carbon atom, yielding two optical isomers:
Table 1: Properties of Lactic Acid Isomers
Property | L-Lactic Acid | D-Lactic Acid |
---|---|---|
Configuration | S-enantiomer | R-enantiomer |
Natural occurrence | Predominant in metabolism | Rare; microbial production |
Melting point | 53°C | 53°C |
Biological role | Metabolic signaling | Glyoxalase pathway product |
Lactic acid is miscible with water and ethanol, appearing as a colorless syrup in its liquid state and a white crystalline solid when pure. Racemic lactic acid (DL-lactic acid) melts at 16.8°C and boils at 122°C under reduced pressure (15 mmHg) [2] [5] [9]. Industrially, it is synthesized through:
The study of lactic acid has evolved through key milestones:
Scherer’s 1843 autopsies of women with puerperal fever revealed lactic acid accumulation in heart blood, connecting it to tissue hypoxia in septic and hemorrhagic shock. This finding preceded Carl Folwarczny’s 1858 confirmation of lactic acid in blood from living leukemia patients [3].
Prokaryotes: Lactic Acid Bacteria (LAB)
LAB (order Lactobacillales) are Gram-positive, aerotolerant anaerobes defined by lactic acid production. They colonize nutrient-rich environments (e.g., dairy, plant matter) and exhibit specialized metabolism:
Table 2: Metabolic Diversity in Lactic Acid Bacteria
Metabolic Type | Representative Genera | Primary End Products | ATP Yield |
---|---|---|---|
Homofermentative | Lactococcus, Streptococcus | Lactic acid | 2 ATP |
Heterofermentative | Leuconostoc, Weissella | Lactic acid, Ethanol, CO₂ | 1 ATP |
LAB-derived lactic acid acidifies environments, inhibiting competitors and preserving foods like yogurt and sauerkraut. Some strains also produce bacteriocins (e.g., nisin), which disrupt pathogen membranes [1] [7].
Eukaryotes: From Metabolism to Signaling
In eukaryotes, lactic acid forms via lactate dehydrogenase (LDH)-mediated reduction of pyruvate during anaerobic glycolysis. Key roles include:
Evolutionary Adaptation
LAB genomes reflect reductive evolution: they lack complete TCA cycles and are auxotrophic for multiple amino acids due to nutrient-rich niches. For example, Lactobacillus spp. require glutamate/glutamine, while Lactococcus lactis depends on branched-chain amino acids [8]. This metabolic streamlining facilitates ecological specialization but creates dependencies—e.g., protease-positive strains cross-feed auxotrophs in fermented food consortia [8].
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